molecular formula C7H5N3O3 B1437705 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1224944-46-0

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1437705
CAS No.: 1224944-46-0
M. Wt: 179.13 g/mol
InChI Key: BUPOQCSUQCCPAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound with the molecular formula C7H5N3O3 It is known for its unique structure, which combines a pyrazole ring fused with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1H-pyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with essential biological processes, such as enzyme activity and cell wall synthesis. The exact pathways and molecular targets are still under investigation, but the presence of the pyrazolo[1,5-a]pyrimidine moiety is believed to play a crucial role in its biological activity .

Comparison with Similar Compounds

  • 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 4,5-Dihydro-5-oxo-pyrazolo[1,5-a]thieno[2,3-c]pyrimidine

Comparison: Compared to its analogs, 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific carboxylic acid functional group, which can influence its reactivity and biological activity. The presence of this group allows for further derivatization and functionalization, making it a versatile compound for various applications .

Properties

IUPAC Name

5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-5-1-2-10-6(9-5)4(3-8-10)7(12)13/h1-3H,(H,9,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUPOQCSUQCCPAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30728725
Record name 5-Oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224944-46-0
Record name 5-Oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30728725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate (0.75 g 3.89 mM, 1.0 equiv), lithium hydroxide (0.466 g, 19.4 mM, 5.0 equiv) and 20 mL of water was stirred at ambient temperature for 3 hours. HPLC indicated complete reaction. Acetic acid (5 mL) was added and the precipitated solid was collected by vacuum filtration to give 0.65 g (93%) 5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid. 1H NMR (400 MHz, DMSO-d6) δ: 12.5 (br s, 1H,), 11.3 (br s, 1H), 8.57 (d, 1H), 8.08 (d, 1H), 6.15 (d, 1H).
Name
methyl 5-oxo-4,5-dihydropyrazolo[1,5-c]pyrimidine-3-carboxylate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
0.466 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.